molecular formula C18H19N3O4S B2708298 Ethyl 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-56-9

Ethyl 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2708298
CAS RN: 946354-56-9
M. Wt: 373.43
InChI Key: QKODWRIRRLXLHG-UHFFFAOYSA-N
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Description

Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .


Synthesis Analysis

The synthesis of indolin-2-one derivatives involves incorporating a 1-benzyl-1H-1,2,3-triazole moiety . The yield of one such compound, 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione (3a), was reported to be 63% .


Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives can be analyzed using various spectroscopic techniques such as IR and NMR . For example, the IR spectrum of compound 3a showed peaks at 3134 cm^-1 (CH, arene), 2970 cm^-1 (CH, CH2), 1728 cm^-1 (C=O), 1611 cm^-1, and 1468 cm^-1 (C=C) .


Physical And Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives can be determined using techniques like IR spectroscopy and NMR . For instance, compound 3a was found to have a melting point of 173-174 °C .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

One significant application of ethyl 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate derivatives is in the field of antimicrobial and antibacterial activity. These compounds have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, showing promising results against various microbial strains. For instance, certain derivatives were found to exhibit potent antibacterial properties, comparable to standard drugs like miconazole in antifungal activity (Tiwari et al., 2018). Additionally, these derivatives have been assessed through enzyme assay studies, ergosterol extraction, and quantitation assays to predict their mode of action. A molecular docking study was also performed to understand the binding interactions with receptors (Nikalje et al., 2017).

Anticancer Potential

These compounds have also been investigated for their potential as anticancer agents. In a study, a series of related derivatives were synthesized and evaluated for their anticancer activity, with some showing significant potency against cancer cell lines like HCT-116, a colon cancer cell line. QSAR studies highlighted the importance of certain molecular properties in describing the antimicrobial activity of these compounds (Sharma et al., 2012).

Fluorescence Properties

Another intriguing application is in the area of fluorescence. Certain derivatives have been synthesized and characterized for their fluorescence properties. These compounds are fluorescent active and show maximum absorption in UV or visible regions, indicating their potential in fluorescence-based applications (Al-Masoudi et al., 2015).

Antiulcer Agents

Some derivatives of this compound have also been explored as potential antiulcer agents. After synthesis and characterization, certain compounds were screened for anti-ulcer activity, showing promising results in this therapeutic area (Gupta et al., 2014).

Anti-diabetic Activity

Research has been conducted on methyl/ethyl 4-(hydroxyphenyl)-6-methyl-2-oxo/thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate analogues of this compound for their potential anti-diabetic activity. These compounds were evaluated using a diabetic rat model, showing a significant hypoglycemic effect, thus indicating their potential as anti-diabetic agents (Bairagi et al., 2020).

Mechanism of Action

Indolin-2-one derivatives were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .

Future Directions

The future directions in the research of indolin-2-one derivatives could involve further development of these compounds as potential therapeutic agents. For example, compound 5g exhibited strong cytotoxicity and was suggested to be promising for further development as an anticancer agent .

properties

IUPAC Name

ethyl 4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)15-11(2)19-18(24)20-16(15)26-10-14(22)21-9-8-12-6-4-5-7-13(12)21/h4-7H,3,8-10H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKODWRIRRLXLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

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